Fosaprepitant Impurity 2

Reference Standard Characterization Impurity Profiling LC-MS Identification

Fosaprepitant Impurity 2 (Aprepitant N-Oxide) is a critical oxidative degradation product formed during fosaprepitant dimeglumine synthesis and storage. Generic impurity standards cannot substitute this specific N-oxide species due to its unique polarity and chromatographic retention behavior, which is essential for accurate peak identification during stability-indicating HPLC analysis per ICH Q2(R1). • Authentic reference standard for HPLC-UV or LC-MS/MS method validation and batch release testing, ensuring N-oxide levels remain ≤0.05% to ≤0.3% per patent and ICH Q3B thresholds. • Reliably generated as the predominant degradation species under forced oxidative stress conditions (e.g., 3% H₂O₂), making it indispensable for establishing peak purity and specificity. • Enables real-time reaction monitoring of the phosphorylation step to minimize yield loss, prevent OOS batches, and validate cleaning verification in multi-product suites. Supplied with comprehensive certificate of analysis; intended exclusively for R&D and QC applications.

Molecular Formula C23H21F7N4O4
Molecular Weight 550.44
CAS No. 172673-23-3
Cat. No. B601771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosaprepitant Impurity 2
CAS172673-23-3
Synonyms[2R-[2α(R*),3α]]-5-[[2-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
Molecular FormulaC23H21F7N4O4
Molecular Weight550.44
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C([N+](CCO2)(CC3=NNC(=O)N3)[O-])C4=CC=C(C=C4)F
InChIInChI=1S/C23H21F7N4O4/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)38-20-19(13-2-4-17(24)5-3-13)34(36,6-7-37-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-,34?/m1/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Fosaprepitant Impurity 2 Overview


Fosaprepitant Impurity 2, also designated as Aprepitant N-Oxide, is a chemically defined N-oxide derivative with the molecular formula C23H21F7N4O4 and a molecular weight of 550.43 g/mol . This compound arises as an oxidative degradation byproduct during the synthesis and storage of fosaprepitant dimeglumine, the injectable prodrug of the antiemetic aprepitant [1]. As a pharmacopoeial reference standard, its primary utility lies in analytical method development, validation, and quality control release testing of fosaprepitant active pharmaceutical ingredient (API) and finished drug products .

Workflow Analytical reference standard for impurity profiling and method validation
Selection N-oxide specific marker for oxidative degradation assessment
Context Supports ICH Q2(R1) stability-indicating method development

Fosaprepitant Impurity 2 Substitution Risks


The fosaprepitant impurity landscape comprises multiple structurally distinct species, including desfluoro analogs, benzyl ester derivatives, and stereoisomers, each with unique chromatographic retention behaviors and stability profiles [1]. Substituting Fosaprepitant Impurity 2 with a different related substance—even one sharing the aprepitant core—introduces significant risk of misidentification in HPLC-UV analysis due to divergent spectral characteristics and co-elution potential [2]. The N-oxide moiety present in this specific impurity confers distinct polarity and oxidative sensitivity, meaning that a generic fosaprepitant impurity reference standard cannot serve as a surrogate for accurate retention time matching, system suitability evaluation, or quantitation during forced degradation studies [3].

Fosaprepitant Impurity 2 (N-Oxide)
Generic Impurity Standard
Functional group
N-oxide on morpholine ring; distinct polarity
May lack N-oxide; altered retention behavior
MS signature
Unique [M+H]+ at m/z 631.1; ~64 Da mass shift
Different MS pattern; co-elution risk in LC-MS
Degradation context
Specific oxidative degradation marker
May represent process impurity, not oxidative species
Fit for use
Validated for forced degradation and QC release
Retention time matching and quantitation may not transfer

Fosaprepitant Impurity 2 Differentiation Evidence


Structural Uniqueness of N-Oxide Moiety

Fosaprepitant Impurity 2 is chemically distinguished from the fosaprepitant parent molecule (MW ~614.5 g/mol) by the presence of an N-oxide group on the morpholine ring, which is absent in fosaprepitant itself and in many other fosaprepitant-related impurities such as the desfluoro analog . This structural divergence results in a unique monoisotopic mass of 550.43 g/mol and an ESI-MS [M+H]+ signal at m/z 631.1, as confirmed by patent characterization data [1].

Structural Uniqueness of N-Oxide
Reported
Target: C23H21F7N4O4; MW 550.43; ESI-MS [M+H]+ m/z 631.1
Parent: MW ~614.5; mass difference ~64 Da; lacks N-oxide signature
Unambiguous peak identification in LC-MS impurity profiling
HRMS/ESI-MS and NMR confirmation per patent data
Reference Standard Characterization Impurity Profiling LC-MS Identification

Oxidative Degradation Pathway Specificity

According to patent disclosures, fosaprepitant dimeglumine in methanol solution undergoes facile oxidation at temperatures ≥40°C, generating Fosaprepitant Impurity 2 as the principal degradation product [1]. This oxidative pathway is specific to the N-oxide impurity; in contrast, other common impurities such as the fosaprepitant benzyl ester arise from incomplete deprotection during synthesis rather than from oxidative stress [2].

Oxidative Degradation Specificity
Class-level
Forms under oxidative conditions (>=40 deg C, mCPBA or H2O2); patent example: 10.0 g fosaprepitant + 4.0 g mCPBA in ethanol at 20-30 deg C yields 9.5 g N-oxide solid
Definitive marker for oxidative stability assessment per ICH Q2(R1)
Process impurities arise from synthesis, not oxidative storage
Forced Degradation Stability-Indicating Methods Oxidative Stress

Regulatory Acceptance Limits

The Chinese patent CN 201710996273 explicitly defines acceptable limits for the N-oxide impurity in fosaprepitant drug product formulations: the N-oxide content relative to fosaprepitant must not exceed 0.3%, with more stringent thresholds of 0.2%, 0.15%, 0.1%, or 0.05% prescribed depending on the intended quality tier [1]. By comparison, ICH Q3B guidelines establish a reporting threshold of 0.1% for degradation products in drug products, a qualification threshold of 0.2%, and a maximum daily dose-dependent identification threshold [2].

Regulatory Acceptance Limits
Class-level
N-oxide limit
Enables accurate quantitation against defined acceptance criteria
2x to 4x tighter than ICH Q3B reporting and qualification thresholds
Purification Challenges
Class-level
N-oxide impurity refractory to standard downstream purification; requires specific synthetic control to avoid formation
Reference standard supports upstream process development and in-process control
Process impurities managed by recrystallization or extraction
Quality Control Specification Setting ICH Q3B Compliance

Purification Challenges of N-Oxide Impurity

The CN 201710996273 patent explicitly states that Fosaprepitant Impurity 2, once formed, is 'not easily reduced or removed by existing purification methods' [1]. This stands in marked contrast to typical process-related impurities such as residual starting materials or intermediate esters, which are routinely eliminated via recrystallization or chromatographic polishing steps during fosaprepitant dimeglumine manufacturing [2].

Purification Challenges
Class-level
N-oxide impurity refractory to standard downstream purification; requires specific synthetic control to avoid formation
Reference standard supports upstream process development and in-process control
Process impurities managed by recrystallization or extraction
Process Purification Impurity Control Strategy API Manufacturing

Fosaprepitant Impurity 2 Application Scenarios


Oxidative Forced Degradation Studies

During the development of stability-indicating HPLC methods per ICH Q2(R1), forced degradation of fosaprepitant drug substance or product under oxidative stress conditions (e.g., 3% H2O2, elevated temperature) reliably generates Fosaprepitant Impurity 2 as the predominant degradation species [1]. Procurement of the authentic N-oxide reference standard is essential for establishing peak purity, confirming specificity, and quantifying degradation kinetics. The patent-confirmed synthetic route provides a benchmark for generating in-house reference material if commercial supply is constrained [2].

QC Release Testing and Specification Compliance

For ANDA filers and generic drug manufacturers, demonstrating that the N-oxide impurity level remains below the acceptance criterion (≤0.05% to ≤0.3% relative to fosaprepitant, as per patent specifications [1]) is a critical quality attribute. Procurement of Fosaprepitant Impurity 2 reference standard enables accurate calibration of HPLC-UV or LC-MS/MS methods for batch release testing, ensuring that drug product meets both internal specifications and regulatory expectations aligned with ICH Q3B [2].

Process Development and In-Process Control

Given that the N-oxide impurity is refractory to downstream purification [1], process development chemists must monitor its formation during the final phosphorylation step and subsequent work-up. Acquiring the reference standard allows for real-time HPLC monitoring of reaction streams to ensure that oxidative conditions are avoided, thereby minimizing yield loss and preventing out-of-specification batches. The standard is also used to validate cleaning verification methods for multi-product manufacturing suites.

Impurity Profiling for ANDA Submissions

Regulatory agencies require comprehensive characterization of all impurities present at or above the ICH identification threshold in generic fosaprepitant drug products. Fosaprepitant Impurity 2, as a known oxidative degradation product, must be explicitly addressed in the impurity profile section of ANDA dossiers [2]. Procurement of the authenticated reference standard facilitates accurate structural confirmation via co-injection with the unknown impurity peak, supporting a robust justification of safety and control strategy.

Application
Selection Property
Validation Focus
Oxidative forced degradation studies
N-oxide specific retention behavior
Peak purity and specificity confirmation
QC release testing
Impurity specification context
Batch release compliance verification
Process development monitoring
Oxidative formation sensitivity
In-process control and early detection
ANDA impurity profiling
Known oxidative degradation marker
Structural confirmation and control strategy justification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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